2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-13-11-15(12-22)14(2)20(13)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)21(23)24/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBFLGBPCWAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 2,5-dimethylpyrrole with 4-nitrophenylsulfanylbenzaldehyde under specific conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : 2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carboxylic acid.
Reduction: : 2,5-Dimethyl-1-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde is a complex organic compound with a pyrrole ring structure substituted with various functional groups. It belongs to the family of indole derivatives, known for diverse biological activities and applications.
Scientific Research Applications
This compound has applications in various scientific fields:
- Chemistry It serves as a building block in synthesizing complex molecules.
- Biology Indole derivatives, including this compound, are known for biological activities like antiviral, anti-inflammatory, and anticancer properties.
- Medicine It has potential therapeutic applications for treating various diseases.
- Industry It can be employed to develop new materials and chemicals.
Potential Transformations
The compound can undergo several chemical transformations:
- Oxidation Oxidation yields 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carboxylic acid.
- Reduction Reduction yields 2,5-dimethyl-1-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde.
- Substitution Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Anticancer Research
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an anticancer agent, it might interact with specific molecular targets in cancer cells, disrupting their growth and proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole Carbaldehyde Derivatives
The compound shares structural similarities with other pyrrole-3-carbaldehydes, differing primarily in the substituents on the phenyl ring:
Key Differences :
- The nitro group may confer antimicrobial activity, as seen in nitrophenyl-containing thiadiazoles (e.g., compound 14 in showed superior antibacterial activity against B. mycoides) .
Pyrazole and Thiadiazole Derivatives
Key Insights :
- The nitro group in thiadiazoles enhances antimicrobial potency, particularly against Gram-positive bacteria. The target pyrrole compound’s nitro group may similarly amplify bioactivity.
- Thiadiazole derivatives synthesized from nitrophenyl precursors (e.g., compound 2 in ) highlight the importance of the –NO₂ group in stabilizing charge transfer interactions with microbial enzymes .
Electronic and Spectroscopic Comparisons
- NMR Shifts :
- The aldehyde proton (–CHO) in pyrrole carbaldehydes typically resonates at δ ~9.5–10.0 ppm in ¹H NMR, as seen in pyrazoline carbaldehydes () .
- The nitro group’s electron-withdrawing effect in the target compound would deshield adjacent aromatic protons, shifting their signals upfield compared to alkyl-substituted analogs .
- IR Spectroscopy: –NO₂ asymmetric stretching (~1520 cm⁻¹) and –CHO stretching (~1700 cm⁻¹) are diagnostic for the target compound, as observed in related nitrophenyl-thiadiazoles .
Biological Activity
2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique pyrrole structure and various functional groups. This compound belongs to a class of indole derivatives known for their diverse biological activities, including potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-3-carbaldehyde. Its molecular formula is , and it exhibits several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃S |
| Molecular Weight | 356.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds within the pyrrole family exhibit a range of biological activities, including:
Anticancer Properties :
Studies have shown that similar pyrrole derivatives can inhibit cancer cell proliferation. For instance, compounds with a pyrrole ring have been reported to disrupt critical signaling pathways in cancer cells, leading to apoptosis (programmed cell death) .
Antimicrobial Activity :
Pyrrole derivatives, including those with nitrophenyl substitutions, have demonstrated antibacterial and antifungal properties. The presence of the nitrophenyl group enhances the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against various pathogens .
Anti-inflammatory Effects :
Some studies suggest that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
- Receptor Interaction : It could interact with cellular receptors that modulate growth and inflammatory responses.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, thereby affecting cell survival and apoptosis.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Anticancer Study :
- Antibacterial Research :
- Anti-inflammatory Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
